![molecular formula C9H11NO2 B094825 Methyl 3-amino-2-methylbenzoate CAS No. 18593-89-0](/img/structure/B94825.png)
Methyl 3-amino-2-methylbenzoate
Overview
Description
Methyl 3-amino-2-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications
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Synthesis of Bioactive Compounds
Methyl 3-amino-2-methylbenzoate serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of new pharmaceuticals. It has been utilized in the synthesis of hydrazone derivatives that exhibit monoamine oxidase inhibitory activity, which is significant for treating neurodegenerative diseases . -
Drug Development
The compound has been investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its derivatives have shown promise in enhancing therapeutic efficacy against various diseases, including cancer and neurodegenerative disorders . -
Mutagenicity Studies
In toxicological assessments, this compound has been included in Ames tests to evaluate its mutagenic potential. Such studies help in understanding the safety profile of compounds used in drug formulations .
Chemical Synthesis Applications
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Intermediate in Organic Synthesis
It is widely used as an intermediate in organic synthesis due to its functional groups that can undergo various chemical transformations. For instance, it can be converted into other derivatives through reactions such as acylation and alkylation, which are crucial for creating complex organic molecules . -
Catalyst Development
Research has indicated that this compound can act as a catalyst or a ligand in certain reactions, enhancing the efficiency of synthetic pathways .
Material Science Applications
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Polymer Chemistry
The compound has been explored for use in polymer chemistry, particularly in developing polymers with specific functionalities. Its ability to modify polymer properties makes it valuable for creating materials with enhanced mechanical and thermal stability . -
Coatings and Adhesives
This compound is also being studied for applications in coatings and adhesives due to its adhesive properties and compatibility with various substrates .
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Hydrazone Derivatives Synthesis
A study focused on synthesizing new hydrazone derivatives from this compound demonstrated its effectiveness as a precursor for compounds with potential therapeutic applications against monoamine oxidase enzymes . -
Toxicological Assessments
Ames test results for this compound indicated moderate mutagenicity, prompting further investigation into its safety for pharmaceutical use .
Properties
IUPAC Name |
methyl 3-amino-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQFAUFPWXUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396614 | |
Record name | Methyl 3-amino-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18583-89-6 | |
Record name | Methyl 3-amino-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methylbenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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